molecular formula C17H18O6 B1681538 Antibiotic EV22 CAS No. 115216-83-6

Antibiotic EV22

货号: B1681538
CAS 编号: 115216-83-6
分子量: 318.32 g/mol
InChI 键: YKIOQZBNOCGEOJ-CNYCQXTOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Sch 31828 is a novel antibiotic from a Microbispora.

常见问题

Basic Research Questions

Q. What is the primary mechanism of antimicrobial action of Antibiotic EV22?

this compound targets host cell receptors via its VP1 protein, which contains an Arg-Gly-Asp (RGD) motif critical for binding integrins (e.g., αvβ1) and possibly matrix metalloproteinase-9 (MMP-9). This interaction inhibits viral entry or microbial adhesion, as demonstrated through phage-displayed peptide library screening and antibody-blocking assays . Researchers should prioritize structural analysis of VP1 and competitive inhibition experiments using RGD-containing peptides (e.g., CLRSGRGC) to validate receptor specificity.

Q. How is EV22 distinguished from typical enteroviruses in genetic and functional studies?

EV22 exhibits atypical enteroviral characteristics, including lack of genomic hybridization with poliovirus or coxsackievirus B3 cDNA, absence of host protein synthesis shutdown, and efficient in vitro translation of its RNA. These distinctions necessitate the use of EV22-specific primers for PCR amplification and neutralization assays rather than generic enteroviral detection protocols .

Advanced Research Questions

Q. How can researchers address discrepancies in reported binding affinities of EV22 to thrombin across studies?

Discrepancies in binding data (e.g., EV22’s Kd = 39 nM vs. HD22’s Kd = 0.3 nM for thrombin ) may arise from aptamer sequence errors or experimental conditions (e.g., surface plasmon resonance vs. inhibition assays). To reconcile these, systematically compare:

  • Aptamer preparation (e.g., bioinformatics validation of sequences).
  • Assay parameters (e.g., active vs. inhibited thrombin forms).
  • Kinetic analyses (kon/koff rates). Cross-validation with orthogonal techniques like isothermal titration calorimetry (ITC) is recommended.

Q. What in silico strategies are effective in optimizing EV22’s binding efficacy against target enzymes?

Molecular docking simulations (e.g., for 11β-hydroxysteroid dehydrogenase type 1 inhibition) reveal that EV22’s fluorinated groups form van der Waals interactions with hydrophobic residues (Leu126, Ala226) and hydrogen bonds with Ser171/Tyr183. However, scoring functions may fail to predict potency accurately, as seen in EV22’s 100–200× lower IC50 than PF-877423 despite similar docking scores. Researchers should integrate molecular dynamics simulations to assess conformational stability and solvent effects .

Q. What epidemiological approaches are critical for tracking EV22-associated antibiotic resistance?

Key methods include:

  • Neutralization assays : Monitor seroprevalence trends (e.g., 95% maternal antibody transfer in neonates vs. 2/10 seropositive infants aged 2–12 months ).
  • Sequencing : Analyze nucleotide identity (78–93% variability in VP1 regions) to identify resistance-linked mutations.
  • Surveillance frameworks : Align with CDC priorities for emerging antibiotic-resistant pathogens, emphasizing fecal-oral transmission routes and gastroenteritis/respiratory symptom tracking .

Q. How should contradictory data on EV22’s receptor specificity be analyzed?

While EV22 primarily binds αvβ1 integrin, conflicting evidence suggests MMP-9 involvement. Resolve this by:

  • Conducting dual-receptor knockout studies in cell lines.
  • Quantifying infection inhibition using anti-αvβ1 vs. anti-MMP-9 antibodies at varying concentrations .
  • Performing co-immunoprecipitation to confirm direct interactions.

Q. What validation protocols confirm EV22’s specificity in exosite targeting?

Use thrombin mutants (e.g., R93E with impaired exosite 2) to isolate binding regions. Surface plasmon resonance (SPR) with immobilized EV22 and thrombin variants can differentiate exosite 1 vs. 2 interactions. Report normalized binding curves and statistical significance thresholds (e.g., p < 0.01) .

Q. What are key considerations in designing cross-species studies for EV22’s antiviral effects?

  • Host receptor conservation : Assess integrin/MMP-9 homology across species (e.g., murine vs. human).
  • Immune cross-reactivity : Test T-cell proliferation against EV22 in murine models to identify shared epitopes .
  • Dosage extrapolation : Adjust for pharmacokinetic differences using allometric scaling.

Methodological Notes

  • Data Citation : Follow guidelines in for dataset inclusion (e.g., cite raw SPR data or neutralization titers in repositories).
  • Experimental Reproducibility : Adhere to MISEV2023 standards for EV studies, detailing labeling, dosing, and detection protocols .
  • Limitations : Acknowledge scoring function inaccuracies in docking studies () and serological cross-reactivity risks in neutralization assays .

属性

CAS 编号

115216-83-6

分子式

C17H18O6

分子量

318.32 g/mol

IUPAC 名称

7-[(4S)-5-[(1R)-1-hydroxyhepta-2,4,6-triynyl]-2-oxo-1,3-dioxolan-4-yl]heptanoic acid

InChI

InChI=1S/C17H18O6/c1-2-3-4-7-10-13(18)16-14(22-17(21)23-16)11-8-5-6-9-12-15(19)20/h1,13-14,16,18H,5-6,8-9,11-12H2,(H,19,20)/t13-,14+,16?/m1/s1

InChI 键

YKIOQZBNOCGEOJ-CNYCQXTOSA-N

SMILES

C#CC#CC#CC(C1C(OC(=O)O1)CCCCCCC(=O)O)O

手性 SMILES

C#CC#CC#C[C@H](C1[C@@H](OC(=O)O1)CCCCCCC(=O)O)O

规范 SMILES

C#CC#CC#CC(C1C(OC(=O)O1)CCCCCCC(=O)O)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

antibiotic EV22
EV 22
L 660,631
L 660631
L-660631
oxo-5-(1-hydroxy-2,4,6-heptatriynyl)-1,3-dioxolane-4-heptanoic acid
Sch 31828
Sch-31828

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibiotic EV22
Reactant of Route 2
Antibiotic EV22
Reactant of Route 3
Antibiotic EV22
Reactant of Route 4
Antibiotic EV22
Reactant of Route 5
Reactant of Route 5
Antibiotic EV22
Reactant of Route 6
Reactant of Route 6
Antibiotic EV22

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。